2-氯-6-苯基嘧啶-4-胺

描述

The compound 2-Chloro-6-phenylpyrimidin-4-amine is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their various applications in medicinal chemistry and as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through several methods. One such method involves the reaction of 2-amino-1,1-dicyanobut-1-ene and 2-amino-1,1-dicyano-2-phenylethene with N,N-dimethylformamide dimethylacetal to yield (N,N-dimethylaminomethylene)amino derivatives. These derivatives can be further converted into 4-amino-5-cyano-6-phenylpyrimidines by treatment with primary aliphatic and aromatic amines, as described in one of the studies .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex and diverse. For instance, the crystal and molecular structures of benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine and its isomeric compounds have been determined, revealing conformational differences and multiple molecules within their respective structures. These structures are stabilized by substantial hydrogen-bonding interactions, leading to layer structures within the crystal .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitutions. For example, the reactivity of 4-amino-2,6-dichloro-5-nitropyrimidine with various amine substitutions has been studied, demonstrating the regioselectivity of the substitution reactions . Additionally, the conversion of 4-chloro-2-phenylpyrimidine into 4-methyl-2-phenyl-s-triazine through a ring-transformation reaction has been investigated, providing insights into the reaction mechanism and the fission of specific bonds in the pyrimidine ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be characterized using various experimental and theoretical techniques. For instance, a study on 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, a related compound, utilized FT-IR, FT-Raman, NMR, and DFT techniques to investigate the molecular structure, vibrational spectra, and electronic properties. The study also calculated molecular stability, charge distribution, and thermodynamic parameters, which are crucial for understanding the compound's behavior in biological systems .

科学研究应用

化学转化和反应

- 2-氯-6-苯基嘧啶-4-胺参与各种化学转化。一项研究表明,4-氯-2-苯基嘧啶转化为 4-氨基-2-苯基嘧啶是通过 C(4) 碳原子上的加成-消除机制发生的 (Meeteren & Plas, 2010)。这一见解对于理解合成化学中相关化合物的反应性和潜在应用至关重要。

分子结构和相互作用研究

- 在另一项研究中,确定了类似化合物(如苄基-(2-氯-6-甲基嘧啶-4-基)胺)的晶体和分子结构,突出了构象差异和氢键相互作用在其结构中的重要性 (Odell et al., 2007)。这些结构见解对于开发新材料和药物非常重要。

反应机制

- 研究还集中在了解涉及氯-苯基嘧啶衍生物的反应机制上。一项关于 4-氯-5-氰基-6-苯基嘧啶反应机理的研究表明,它转化为 4-氨基-5-氰基-6-苯基嘧啶遵循 ANRORC 机制,这对于合成有机化学非常重要 (Valk & Plas, 1973)。

合成应用

- 此外,这些化合物用于合成生物活性化合物。例如,二-(苯基)嘧啶-2-胺(包括氯-苯基嘧啶衍生物)的合成和药理学筛选显示出显着的抗炎活性 (Kumar, Drabu, & Shalini, 2017)。这证明了它们在开发新药剂方面的潜力。

量子化学计算

- 分子 4-氯-N-(4,5-二氢-1H-咪唑-2-基)-6-甲氧基-2-甲基嘧啶-5-胺(与 2-氯-6-苯基嘧啶-4-胺相关的化合物)已使用量子化学计算对其结构和性质进行了研究 (Aayisha et al., 2019)。此类研究对于理解这些化合物的物理化学性质至关重要,这些性质可以为其在各种科学应用中的使用提供信息。

安全和危害

The compound is considered hazardous and has been assigned the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

未来方向

While specific future directions for 2-Chloro-6-phenylpyrimidin-4-amine are not available, pyrimidines in general are a focus of ongoing research. They are being explored for their potential in sustainable economic development . The discovery of high-performance catalysts, the transition of energy and chemicals generation from oil and coal to more renewable sources, and the development of cleaner chemical processes are some of the critical directions for future catalysis research .

属性

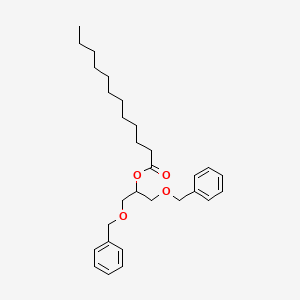

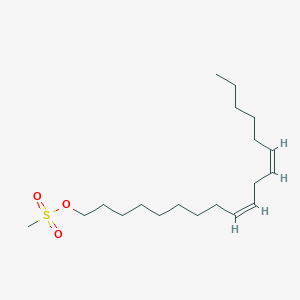

IUPAC Name |

2-chloro-6-phenylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3/c11-10-13-8(6-9(12)14-10)7-4-2-1-3-5-7/h1-6H,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEUHZJARRPBHRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=N2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30704387 | |

| Record name | 2-Chloro-6-phenylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-phenylpyrimidin-4-amine | |

CAS RN |

54994-35-3 | |

| Record name | 2-Chloro-6-phenylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9,9-Bis[4-(N,N'-bis-naphthalen-2-yl-N,N'-bis-phenyl-amino)-phenyl]-9H-fluorene](/img/structure/B3029058.png)

![(2S,3S)-3-[3-Methoxy-4-[2-methoxy-4-(3-hydroxy-1-propenyl)phenoxy]phenyl]propane-1,2,3-triol](/img/structure/B3029069.png)

![2,2'':7'',2''''-Ter-9,9'-spirobi[9H-fluorene]](/img/structure/B3029077.png)